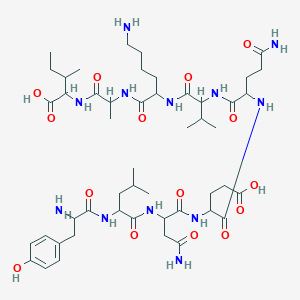
H-DL-Tyr-DL-Leu-DL-Asn-DL-Glu-DL-Gln-DL-Val-DL-Lys-DL-Ala-DL-xiIle-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferritin is a ubiquitous iron storage protein found in almost all living organisms, from bacteria to humans. It plays a crucial role in maintaining iron homeostasis by storing iron in a soluble, non-toxic form and releasing it when needed. The ferritin heavy chain fragment is a subunit of this protein, responsible for its ferroxidase activity, which converts iron from its ferrous (Fe²⁺) to ferric (Fe³⁺) state . This fragment is essential for the proper functioning of ferritin and is involved in various biological processes, including iron storage, detoxification, and immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The ferritin heavy chain fragment can be synthesized using recombinant DNA technology. This involves inserting the gene encoding the ferritin heavy chain into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the protein, which can be purified using techniques like affinity chromatography .
Industrial Production Methods: Industrial production of ferritin heavy chain fragments typically involves large-scale fermentation processes. The recombinant host organisms are cultured in bioreactors under controlled conditions to maximize protein yield. After fermentation, the cells are harvested, lysed, and the ferritin heavy chain fragment is purified using a series of chromatographic steps .
Analyse Chemischer Reaktionen
Types of Reactions: The ferritin heavy chain fragment primarily undergoes oxidation-reduction reactions due to its role in iron metabolism. It catalyzes the oxidation of Fe²⁺ to Fe³⁺, which is then stored within the ferritin nanocage .
Common Reagents and Conditions: Common reagents used in these reactions include iron salts (e.g., ferrous sulfate) and oxidizing agents. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products: The major product of the oxidation reaction catalyzed by the ferritin heavy chain fragment is ferric hydroxide, which is stored within the ferritin nanocage .
Wissenschaftliche Forschungsanwendungen
The ferritin heavy chain fragment has numerous applications in scientific research:
Wirkmechanismus
The ferritin heavy chain fragment exerts its effects through its ferroxidase activity. It catalyzes the oxidation of Fe²⁺ to Fe³⁺, which is then stored as ferric hydroxide within the ferritin nanocage. This process helps maintain iron homeostasis by regulating the availability of iron for cellular processes while preventing iron-induced oxidative damage . The ferritin heavy chain fragment also plays a role in immune response by sequestering iron from pathogens, thereby limiting their growth .
Vergleich Mit ähnlichen Verbindungen
Ferritin Light Chain: Another subunit of ferritin, which lacks ferroxidase activity but contributes to the stability and assembly of the ferritin nanocage.
Mitochondrial Ferritin: A ferritin variant found in mitochondria, involved in protecting cells from oxidative damage by storing excess iron.
Uniqueness: The ferritin heavy chain fragment is unique due to its ferroxidase activity, which is essential for the conversion of Fe²⁺ to Fe³⁺. This activity distinguishes it from the ferritin light chain and mitochondrial ferritin, which do not possess this catalytic function .
Eigenschaften
Molekularformel |
C49H80N12O15 |
|---|---|
Molekulargewicht |
1077.23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















